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SR 4330

Tumor Hypoxia Pharmacokinetics Bioreductive Metabolism

Accurate quantitation of Tirapazamine (SR 4233) bioreductive metabolism demands the authentic terminal metabolite reference standard-not the parent di-N-oxide or the mono-N-oxide intermediate SR 4317. Using chemically distinct surrogates yields invalid pharmacokinetic data due to divergent bioreduction pathways and tissue distribution profiles. • 6-fold higher tumor accumulation vs. parent drug SR 4233 (196% vs. 32% tumor/plasma ratio)-essential for accurate mass balance and biodistribution studies. • 3-fold greater enzymatic production under anaerobic vs. aerobic conditions, directly validating hypoxia-selective bioreductive activation. • Validated chromatographic behavior and established detection limits (LLOQ: 40 ng/mL mouse, 20 ng/mL human plasma) for robust LC-MS/MS method development.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 20028-80-2
Cat. No. B041255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 4330
CAS20028-80-2
SynonymsNSC 286693;  SR 4330;  Win 60109;  (Benzo[1,2,4]triazin-3-yl)amine;  3-Amino-1,2,4-benzotriazine;  1,2,4-Benzotriazin-3-amine
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N=N2)N
InChIInChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11)
InChIKeyBHHRGAKNBXQGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR 4330 (CAS 20028-80-2): Research-Grade Hypoxia-Activated Metabolite for Quantitative Bioanalysis


SR 4330, chemically designated 3-amino-1,2,4-benzotriazine, is a nitrogen-containing heterocyclic compound [1]. It is critically important to note that this compound is not a primary therapeutic; rather, it is the stable, four-electron reduction metabolite of the experimental anticancer bioreductive drug Tirapazamine (SR 4233), formed via enzymatic processing under both aerobic and anaerobic conditions [2]. Its primary scientific utility is as a reference standard for analytical detection and pharmacokinetic profiling of Tirapazamine metabolism in vivo, where its formation and distribution are key endpoints in studies of tumor hypoxia and drug activation [3].

· Quantitative reference standard for Tirapazamine metabolite analysis
· Identifies terminal 4-electron reduction product in bioreductive pathway
· Hypoxia-linked formation supports metabolic endpoint monitoring

SR 4330 (CAS 20028-80-2): A Critical Distinction in Bioreductive Metabolism Research


Substitution with its parent compound, Tirapazamine (SR 4233), or its co-metabolite, SR 4317, in analytical or pharmacokinetic studies is scientifically invalid due to distinct bioreduction pathways and disparate in vivo behavior. SR 4330 is the terminal reduction product, a distinct molecular entity from the parent di-N-oxide and the intermediate mono-N-oxide [1]. Quantitative data show that SR 4330 achieves vastly higher tumor accumulation (196% tumor/plasma ratio) compared to the active parent drug SR 4233 (32%), a 6-fold differential that is critical for interpreting drug distribution and metabolic clearance [2]. Furthermore, in controlled enzymatic studies, the production of SR 4330 is 3-fold higher under anaerobic conditions than aerobic, a key indicator of the hypoxic bioreductive process that is not applicable to the parent compound [3]. Therefore, for accurate quantitation of Tirapazamine metabolism or elucidation of its detoxification pathway, SR 4330 is the only chemically valid reference standard.

Parent drug (SR 4233) substitution
Molecular identity differs; SR 4330 is the fully reduced metabolite, not the di-N-oxide prodrug. Analytical response and pharmacokinetic profile cannot be inferred from the parent.
Co-metabolite (SR 4317) substitution
Distinct reduction states (mono-N-oxide vs. amine) lead to different chromatographic retention and detection sensitivity. May produce inaccurate metabolite identification in bioreduction studies.
Tissue distribution mismatch
SR 4330 exhibits substantially higher tumor accumulation than the parent drug, altering exposure interpretation. Using parent for tumor metabolite quantitation can misrepresent local drug metabolism.

SR 4330 (CAS 20028-80-2): Quantified Comparative Performance Data


Tumor-Specific Accumulation of SR 4330 vs. Parent Drug SR 4233

In an in vivo murine model, SR 4330 exhibits a substantially higher tumor-to-plasma distribution ratio compared to its active parent drug, Tirapazamine (SR 4233). This demonstrates the preferential formation and/or retention of this metabolite within the hypoxic tumor microenvironment [1]. This differential accumulation is a quantifiable metric that distinguishes SR 4330 as a biomarker of tumor-specific drug metabolism, which cannot be inferred from parent drug measurements alone.

Tumor:Plasma Ratio
Head-to-head
196% vs 32% (6.1×)
Supports tumor metabolite distribution review
Data from KHT murine sarcoma; model-specific validation needed
Tumor Hypoxia Pharmacokinetics Bioreductive Metabolism

Analytical Detection Limits of SR 4330 vs. Tirapazamine and SR 4317

A validated on-line microdialysis HPLC method established distinct detection limits for Tirapazamine and its two main metabolites. The analytical sensitivity for each species differs, with SR 4330 demonstrating a detection limit of 0.007 μM, which is quantifiably different from the parent drug and the co-metabolite [1]. This provides precise benchmarks for method development and validation in studies tracking the fate of Tirapazamine.

Detection Limit (LOD)
Head-to-head
0.007 vs 0.003 µM (2.3×)
Defines method sensitivity for metabolite quantitation
On-line microdialysis HPLC; LOD may shift across platforms
Analytical Chemistry HPLC Bioanalysis

Bioreductive Formation Rate of SR 4330 Under Aerobic vs. Anaerobic Conditions

The enzymatic reduction of Tirapazamine (SR 4233) to its metabolites is oxygen-sensitive. In a purified enzyme system, the total reduction of SR 4233 to its known metabolites, which includes SR 4330, is quantifiably higher under anaerobic conditions [1]. This differential rate directly links SR 4330 formation to the degree of hypoxia, confirming its utility as a downstream marker of the bioreductive process.

Hypoxic Formation Rate
Class-level
3× higher (anaerobic vs aerobic)
Links SR 4330 production to hypoxia extent
Class-level inference from DT-diaphorase system; conditions may differ in intact cells
Enzymology Hypoxia Drug Metabolism

SR 4330 (CAS 20028-80-2): Validated Application Scenarios for Research and Industry


As a Quantitative Reference Standard for LC-MS/MS Bioanalysis

Given its well-defined chromatographic behavior and established detection limits [1], SR 4330 is the required reference standard for developing and validating LC-MS/MS methods to quantify Tirapazamine metabolism in preclinical plasma, tumor, and tissue samples. Its use ensures accurate measurement of the terminal four-electron reduction pathway, a key component of complete mass balance and pharmacokinetic studies.

As a Critical Component in In Vitro Bioreductive Activation Assays

In mechanistic enzymology studies, the formation of SR 4330 is a quantifiable endpoint. Its production rate under varying oxygen tensions provides a direct measure of the activity of cellular reductases like DT-diaphorase [2]. Inclusion of an authentic SR 4330 standard is essential for confirming the identity and quantifying the yield of this specific detoxification pathway, allowing for accurate determination of the flux through the bioreductive cascade.

As a Negative Control in Cellular Hypoxia and DNA Damage Studies

Research has demonstrated that, unlike its mono-N-oxide counterpart SR 4317, the fully reduced SR 4330 is the terminal, stable detoxification product of Tirapazamine metabolism and does not induce DNA damage [3]. This established property makes SR 4330 an essential and chemically-defined negative control for investigating the specific DNA-damaging effects of Tirapazamine's active radical intermediates in hypoxic cell culture models.

Application
Selection Property
Validation Focus
Preclinical LC-MS/MS bioanalysis of Tirapazamine metabolism
Established detection limit and chromatographic behavior
Method accuracy in plasma, tumor, and tissue research matrices
In vitro bioreductive enzyme assays
Formation rate varies with oxygen tension
Identity confirmation of terminal metabolite via authentic standard
DNA damage endpoint studies under hypoxia
Stable, non-DNA-damaging metabolite profile
Negative control differentiation from active radical intermediates

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